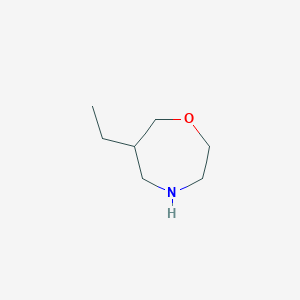

6-Ethyl-1,4-oxazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-1,4-oxazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-7-5-8-3-4-9-6-7/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRADIDOMRBWSLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Ethyl 1,4 Oxazepane and Analogous Structures

Advanced Approaches to 1,4-Oxazepane (B1358080) Ring Formation

The construction of medium-sized rings like the 1,4-oxazepane system presents unique challenges due to unfavorable kinetics and thermodynamics. acs.org Consequently, sophisticated synthetic strategies are required to achieve efficient ring formation.

Cycloaddition reactions offer a powerful and direct route to heterocyclic systems by forming multiple carbon-heteroatom bonds in a single step.

A prevalent method for synthesizing seven-membered oxazepine rings involves the [2+5] cycloaddition reaction between Schiff bases (imines) and cyclic anhydrides. uokerbala.edu.iqorientjchem.orgresearchgate.netresearchgate.netrdd.edu.iqjmchemsci.comepa.govresearchgate.net This reaction typically involves condensing an amine with an aldehyde to form the Schiff base, which then reacts with an anhydride like maleic, phthalic, or succinic anhydride in a dry solvent such as benzene (B151609) or tetrahydrofuran. uokerbala.edu.iqrdd.edu.iqjmchemsci.com

The reaction between a Schiff base and maleic or phthalic anhydride leads to the formation of unsaturated 1,3-oxazepine-4,7-dione derivatives. uokerbala.edu.iqrdd.edu.iq When succinic anhydride is used, the saturated 1,3-oxazepane-4,7-dione ring system is produced. rdd.edu.iq These reactions provide a versatile pathway to a variety of substituted oxazepine and oxazepane derivatives. For instance, new bis-1,3-oxazepine and bis-1,3-oxazepane-4,7-dione derivatives have been synthesized by reacting Schiff bases derived from o-tolidine with these anhydrides. rdd.edu.iq

Table 1: Examples of [2+5] Cycloaddition for Oxazepine/Oxazepane Synthesis

| Schiff Base Precursors | Anhydride | Resulting Compound Type | Reference |

|---|---|---|---|

| Aniline and Benzaldehyde | Maleic/Phthalic Anhydride | 1,3-Oxazepine-4,7-dione | orientjchem.org |

| o-Tolidine and various Aromatic Aldehydes | Maleic/Phthalic Anhydride | Bis-1,3-oxazepine-4,7-dione | rdd.edu.iq |

| o-Tolidine and various Aromatic Aldehydes | Succinic Anhydride | Bis-1,3-oxazepane-4,7-dione | rdd.edu.iq |

| 4-methyl aniline and para-substituted Benzaldehydes | Various Cyclic Anhydrides | 1,3-Oxazepine derivatives | researchgate.net |

| 4-amino antipyrine and 4-amino acetophenone | Various Cyclic Anhydrides | 1,3-Oxazepine derivatives | jmchemsci.com |

The [2+5] cycloaddition reaction is believed to proceed through a concerted pericyclic mechanism. uokerbala.edu.iq This pathway involves the addition of five atoms from the anhydride component to two atoms (the C=N group) from the imine component, forming the seven-membered ring in a single, concerted step. uokerbala.edu.iq The reaction is thought to proceed via a cyclic transition state where the participating orbitals are aligned in the same plane. uokerbala.edu.iq

Alternative cycloaddition strategies have also been developed. For example, a formal [4+3]-cycloaddition of ortho-hydroxyphenyl-substituted para-quinone methides with in-situ generated azaoxyallyl cations provides an efficient route to 1,4-benzoxazepine derivatives under mild, transition-metal-free conditions. sciengine.com Similarly, [3+3] and [3+4] annulations of aza-oxyallyl cations with amphoteric compounds have been utilized to assemble morpholinones and 1,4-oxazepane-3-ones. thieme-connect.com

Intramolecular cyclization is a cornerstone strategy for the synthesis of cyclic molecules, including the 1,4-oxazepane ring. This approach involves forming a ring from a single, linear precursor molecule.

The synthesis of 1,4-oxazepane-2,5-diones can be achieved through the cyclization of N-acyl amino acid precursors. researchgate.netacs.org However, this approach faces challenges due to the preference of the carboxylic amide for a trans-conformation and the presence of a labile lactone in the target core, which complicates ring closure for these medium-sized heterocycles. researchgate.netacs.org

To overcome these hurdles, specific N-protecting groups are often employed. For example, N-acyl amino acids without a third substituent at the nitrogen atom often fail to cyclize. The use of a removable p-methoxybenzyl (PMB) group has enabled the synthesis of an N-unsubstituted 1,4-oxazepane-2,5-dione. researchgate.netacs.org Another successful strategy involves the use of pseudo-prolines, such as serine-derived oxazolidines, as protecting groups. researchgate.net The key step in these syntheses is often an intramolecular lactonization, where an alcohol group attacks a carboxylic acid or its derivative within the same molecule to form the ester linkage of the oxazepane ring. An efficient two-step preparation of (6R,7R)-6-hydroxy-7-phenyl-1,4-oxazepan-5-ones has been described starting from aminoethanols and a 3-phenyloxirane-2-carboxylic acid derivative, where the ring closure of the intermediate epoxyamide is catalyzed by Scandium (III) triflate. researchgate.net

Table 2: Intramolecular Cyclization Approaches to 1,4-Oxazepanes

| Precursor Type | Key Strategy/Reaction | Resulting Core Structure | Reference |

|---|---|---|---|

| N-acyl amino acids | Use of PMB protecting group | N-unsubstituted 1,4-oxazepane-2,5-dione | researchgate.netacs.org |

| Serine-derived precursors | Application of pseudo-prolines | 1,4-Oxazepane-2,5-dione | researchgate.net |

| Ornithine-derived β-lactams | Intramolecular ring-opening/7-exo-trig ring closure | 2-Oxoazepane quaternary amino acids | nih.govresearchgate.net |

| Epoxyamides from aminoethanols | Sc(OTf)₃ catalyzed ring closure | 6-Hydroxy-7-phenyl-1,4-oxazepan-5-one | researchgate.net |

Halocyclization and hydroamination represent another class of powerful intramolecular reactions for heterocycle synthesis. Electrophilic cyclization of alkyne-containing precursors using an iodine source provides a route to functionalized oxazepino compounds. cyberleninka.ru For example, E-1-(iodomethylene)-8-(aryl)-1,2,7,8-tetrahydro-9H-benzo researchgate.netresearchgate.netuokerbala.edu.iqresearchgate.netoxazepino[4,5-a]quinazolin-9-ones have been synthesized through the electrophilic cyclization of 3-aryl-2-(2-(prop-2-yn-1-yloxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one derivatives using iodine and potassium carbonate. cyberleninka.ru

Hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond, is also a viable strategy. Pd-catalyzed allylic C-H activation of olefins allows for the synthesis of seven-membered N,O-heterocycles like 1,4-oxazepanes in good to excellent yields. researchgate.net Furthermore, a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with anilines has been shown to produce trifluoromethylated azepine-2-carboxylates, demonstrating a modern approach to constructing these ring systems. nih.gov

Transition Metal-Catalyzed Cyclizations in Oxazepane Assembly

Transition-metal catalysis has emerged as a powerful tool for the construction of complex molecular architectures, including the seven-membered ring of 1,4-oxazepanes. These methods offer high efficiency and selectivity, often proceeding under mild reaction conditions. Various transition metals, including gold and copper, have been successfully employed in cyclization strategies to form the oxazepane ring system. These reactions typically involve the formation of key carbon-oxygen and carbon-nitrogen bonds, which are essential for the assembly of the heterocyclic core. The versatility of transition-metal catalysis allows for the use of a wide range of substrates and the introduction of diverse functional groups, facilitating the synthesis of a library of oxazepane derivatives.

Gold(I) catalysts have gained prominence in organic synthesis due to their unique ability to activate alkynes and allenes towards nucleophilic attack. In the context of oxazepane synthesis, gold-catalyzed annulation reactions represent a potent strategy for the construction of the seven-membered ring. These reactions often proceed through a [4+3] or [5+2] cycloaddition-type mechanism, where the gold catalyst activates a propargyl ester or a similar precursor to generate a reactive intermediate that undergoes cyclization with a suitable partner. nih.govnih.gov For instance, the reaction of a gold-stabilized vinylcarbenoid with an α,β-unsaturated imine can lead to the formation of an azepine ring, a structure closely related to oxazepanes. nih.gov While direct gold-catalyzed synthesis of 6-Ethyl-1,4-oxazepane is not extensively documented, the principles of gold-catalyzed annulation provide a conceptual framework for its potential synthesis. The reaction conditions for such transformations are typically mild, and the catalysts are often used in low loadings. organic-chemistry.org

A general representation of a gold-catalyzed annulation is shown below:

Precursor + Diene/Dipole --(Au Catalyst)--> Cyclic Product| Catalyst Type | Precursor Example | Reactant Type | Product Type | Reference |

| Gold(I) or Gold(III) | Propargyl Ester | Unsaturated Imine | Azepine | nih.gov |

| Gold(I) | Terminal Alkyne | Nitrile | Oxazole | organic-chemistry.org |

This table illustrates the versatility of gold catalysis in synthesizing various heterocyclic compounds through annulation reactions.

Copper-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, particularly for the formation of C-N and C-O bonds, which are the key linkages in the 1,4-oxazepane ring. rsc.org The Ullmann condensation, a classic copper-catalyzed reaction, and its modern variations, provide a direct route to the oxazepane core through intramolecular cyclization. beilstein-journals.org These approaches typically involve the coupling of an amine and a halide connected by a suitable linker that contains an ether moiety. The choice of ligand for the copper catalyst is crucial for the efficiency and selectivity of the reaction. nih.gov For instance, the use of oxalohydrazide ligands has been shown to generate long-lived copper catalysts for C-O bond formation with high turnover numbers. nih.gov Copper-catalyzed methodologies are attractive due to the low cost and toxicity of copper compared to other transition metals like palladium. rsc.org

A representative intramolecular copper-catalyzed coupling for oxazepane synthesis can be envisioned as follows:

N-(2-bromoethyl)-2-aminoethoxyethane --(Cu Catalyst, Base)--> 4-Ethyl-1,4-oxazepane| Catalyst System | Reactant Type | Coupling Type | Key Feature | Reference |

| CuI / Diamine Ligand | Aryl Halide and Amine | Intramolecular C-N | Desymmetrization Strategy | beilstein-journals.org |

| CuBr / Oxalohydrazide Ligand | Aryl Bromide and Phenol | Intermolecular C-O | High Turnover Numbers | nih.gov |

| Cu(OAc)2 | o-phenylenediamine and 2-bromophenylboronic acid | Chan-Lam C-N Coupling | Aerobic Conditions | beilstein-journals.org |

This table highlights different copper-catalyzed systems and their applications in forming bonds relevant to oxazepane synthesis.

N-Propargylamine Derivatives as Synthetic Precursors

N-propargylamines are versatile building blocks in heterocyclic synthesis due to the reactive alkyne functionality. rsc.orgresearchgate.net They serve as valuable precursors for the synthesis of 1,4-oxazepane derivatives through various cyclization strategies. rsc.orgresearchgate.net These reactions often involve the activation of the alkyne by a metal catalyst or an electrophile, followed by an intramolecular attack of a tethered oxygen nucleophile. This approach allows for the efficient construction of the seven-membered oxazepane ring. The substituents on the nitrogen atom and the propargyl chain can be readily varied, providing access to a wide range of substituted oxazepanes. nih.gov The use of N-propargylamines in the synthesis of heterocycles is advantageous due to high atom economy and the potential for shorter synthetic routes. rsc.org

Cascade and Multicomponent Reaction Sequences

Cascade and multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules like 1,4-oxazepanes from simple starting materials in a single operation. nih.govnih.gov These reactions minimize waste generation and purification steps, aligning with the principles of green chemistry. nih.gov In the context of oxazepane synthesis, a cascade reaction might involve an initial intermolecular reaction to form an intermediate that then undergoes a series of intramolecular transformations to yield the final heterocyclic product. researchgate.net Multicomponent reactions, on the other hand, involve the simultaneous reaction of three or more starting materials to form a single product that incorporates all or most of the atoms of the reactants. researchgate.net While specific examples leading directly to this compound are not prevalent, the synthesis of related benzoxazepine structures through biochemo multienzyme cascade reactions has been reported, showcasing the potential of these strategies. nih.gov

Flow Chemistry Applications in Oxazepane Synthesis

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering advantages in terms of safety, scalability, and reaction control. nih.gov The use of continuous-flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. uc.pt While the application of flow chemistry specifically for the synthesis of this compound is not widely reported, the synthesis of related heterocyclic structures, such as benzodiazepines, has been successfully demonstrated in flow. vapourtec.comresearchgate.net These processes often involve the sequential pumping of reagents through heated coils or catalyst-packed columns, enabling multistep syntheses to be performed in a continuous fashion without the need for isolation of intermediates. uc.pt The principles demonstrated in the flow synthesis of other N-heterocycles are directly applicable to the development of continuous processes for oxazepane production.

| Technology | Key Advantages | Application to Heterocycle Synthesis | Reference |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control | Synthesis of benzodiazepines, pyrazoles | nih.govresearchgate.net |

| Automated Synthesis | High-throughput screening, reaction optimization | Library synthesis, rapid identification of optimal conditions | soci.org |

This table summarizes the benefits of flow chemistry and its relevance to heterocyclic synthesis.

Stereoselective Synthesis of this compound and Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral 1,4-oxazepane derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. Several strategies have been developed to introduce stereocenters into the oxazepane ring with high levels of control. One approach involves the use of chiral starting materials derived from the chiral pool, such as amino acids or carbohydrates. rsc.org For example, polymer-supported homoserine has been used to synthesize chiral 1,4-oxazepane-5-carboxylic acids. rsc.org Another powerful strategy is the use of chiral catalysts to induce enantioselectivity in the ring-forming reaction. nih.govacs.org Chiral Brønsted acids have been shown to be effective catalysts for the enantioselective desymmetrization of 3-substituted oxetanes to produce enantioenriched 1,4-benzoxazepines. nih.govacs.org These methods provide access to optically active oxazepane derivatives that are valuable for the development of new therapeutic agents.

Control of Diastereoselectivity and Enantioselectivity

Achieving control over stereochemistry is a significant challenge in the synthesis of chiral 1,4-oxazepanes. rsc.org The inherent flexibility of the seven-membered ring makes stereoselective transformations difficult to achieve. nih.gov

One approach to synthesizing chiral 1,4-oxazepane derivatives involves using polymer-supported homoserine. However, the formation of the oxazepane scaffold through this method has been reported as non-stereoselective. rsc.org Despite the lack of stereocontrol during the ring-forming step, the methodology is valuable as the resulting diastereomers can often be separated in subsequent steps. rsc.orgrsc.org

In contrast, significant progress has been made in the enantioselective synthesis of analogous benzo-fused structures. A highly enantioselective desymmetrization of 3-substituted oxetanes, catalyzed by a chiral phosphoric acid, has been developed for the synthesis of chiral 1,4-benzoxazepines. nih.govacs.org This metal-free process provides access to these seven-membered heterocycles in high yields and with a high degree of enantiocontrol. acs.org The reaction tolerates a range of substrates, including those with both electron-donating and electron-withdrawing groups on the benzyl substituent. acs.org

Table 1: Enantioselective Synthesis of Chiral 1,4-Benzoxazepines

| Entry | Substituent on Benzyl Moiety | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | 4-Me | 70 | 88 |

| 2 | 4-OMe | 69 | 88 |

| 3 | 4-F | 85 | 90 |

| 4 | 4-Cl | 91 | 92 |

| 5 | 4-CN | 96 | 94 |

| 6 | 3-NO₂ | 88 | 91 |

This table summarizes the results from the chiral phosphoric acid-catalyzed enantioselective desymmetrization of 3-substituted oxetanes, demonstrating the method's effectiveness across various substrates. acs.org

Isolation and Characterization of Stereoisomers

Following a non-stereoselective cyclization, the isolation of individual stereoisomers is a critical step. In the synthesis of 1,4-oxazepane-5-carboxylic acids, the initial product is a mixture of inseparable diastereomers. rsc.orgresearchgate.net However, a subsequent chemical transformation can facilitate their separation. The catalytic hydrogenation of the nitro group on the benzenesulfonyl moiety to an aniline derivative improves the separability of the diastereomers. rsc.org This allows for the successful isolation and full characterization of the major isomers. rsc.orgresearchgate.net

Detailed Nuclear Magnetic Resonance (NMR) spectroscopy is typically employed for the structural characterization and assignment of the relative and absolute stereochemistry of the isolated isomers.

Polymer-Supported Synthetic Strategies

Polymer-supported synthesis offers a powerful platform for the preparation of 1,4-oxazepane libraries for further diversification. rsc.org A notable strategy involves the use of homoserine immobilized on a solid support, such as Wang resin, to produce chiral 1,4-oxazepane-5-carboxylic acids. rsc.orgresearchgate.net

The general synthetic sequence is as follows:

Immobilization: Fmoc-HSe(TBDMS)-OH is immobilized on the Wang resin.

Sulfonylation: The immobilized amino acid reacts with various nitrobenzenesulfonyl chlorides.

Alkylation: The resulting sulfonamide is alkylated with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides. rsc.org

Cleavage and Cyclization: The product is cleaved from the polymer support. The choice of cleavage reagent dictates the final product.

Using trifluoroacetic acid (TFA) leads to the removal of the silyl protecting group, followed by a spontaneous lactonization. rsc.orgresearchgate.net

In contrast, a TFA/triethylsilane (Et₃SiH) mediated cleavage yields the desired 1,4-oxazepane derivatives as a mixture of diastereomers. rsc.org

This solid-phase approach allows for the systematic variation of substituents, originating from the choice of nitrobenzenesulfonyl chloride and 2-bromoacetophenone, making it a versatile method for generating a range of 1,4-oxazepane analogs. rsc.orgrsc.org

Table 2: Key Reagents in Polymer-Supported Synthesis of 1,4-Oxazepane Derivatives

| Step | Reagent/Component | Purpose |

|---|---|---|

| 1 | Wang Resin | Solid support for immobilization. |

| 2 | Fmoc-HSe(TBDMS)-OH | Chiral starting material. |

| 3 | Nitrobenzenesulfonyl chlorides | Introduction of a variable sulfonyl group. |

| 4 | 2-Bromoacetophenones | Alkylating agent for N-phenacyl introduction. |

This table outlines the key components and their roles in the polymer-supported synthesis of 1,4-oxazepane-5-carboxylic acids. rsc.orgresearchgate.net

Comprehensive Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

A thorough search of scientific databases and chemical literature has been conducted to gather information for a detailed article on the structural elucidation and spectroscopic characterization of the chemical compound this compound. The intended article was structured to cover specific analytical techniques including Fourier-Transform Infrared Spectroscopy (FTIR), various Nuclear Magnetic Resonance (NMR) methods, and Mass Spectrometry (MS).

While information exists for related compounds and various derivatives of the 1,4-oxazepane ring system, these molecules possess different substituents and structural features. Presenting data from these analogues would not accurately represent the unique spectroscopic properties of this compound and would fall outside the strict scope of the requested subject.

Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy for each outlined section and subsection due to the absence of published data for this particular compound.

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Ethyl 1,4 Oxazepane

Elemental Microanalysis for Stoichiometric Validation

Elemental microanalysis serves as a fundamental technique for the stoichiometric validation of newly synthesized compounds, including 6-Ethyl-1,4-oxazepane. This analytical method provides quantitative information about the elemental composition of a substance, allowing for the experimental determination of the mass percentages of constituent elements. The experimentally obtained values are then compared with the theoretically calculated percentages derived from the compound's proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its empirical and molecular formula.

For this compound, with the proposed molecular formula of C₇H₁₅NO, the theoretical elemental composition has been calculated. nist.govnih.govnih.govchemspider.com The molecular weight of this compound is 129.20 g/mol . nih.govnih.gov The expected percentages of carbon, hydrogen, and nitrogen are crucial benchmarks for validating the successful synthesis of the target molecule.

A synthesized sample of this compound would be subjected to combustion analysis, a common method for elemental microanalysis. In this process, a small, precisely weighed sample of the compound is combusted in an oxygen-rich environment. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected and quantified. From the masses of these products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be determined.

The congruence of the experimentally determined elemental composition with the theoretical values is a critical checkpoint in the structural elucidation process. Significant deviations between the found and calculated values might indicate the presence of impurities, residual solvents, or an incorrect structural assignment. Therefore, elemental microanalysis is an indispensable tool for ensuring the stoichiometric integrity of this compound.

Table 1: Theoretical vs. Experimental Elemental Composition of this compound (C₇H₁₅NO)

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 65.07 | Value to be determined |

| Hydrogen (H) | 11.70 | Value to be determined |

| Nitrogen (N) | 10.84 | Value to be determined |

| Oxygen (O) | 12.38 | Value to be determined |

Computational and Theoretical Investigations of 6 Ethyl 1,4 Oxazepane

Quantum Chemical Calculations for Electronic Structure and Reactivity (DFT)

No Density Functional Theory (DFT) studies specific to 6-Ethyl-1,4-oxazepane have been identified. Such calculations are crucial for understanding the electronic properties of a molecule.

Analysis of Molecular Electrostatic Potential (MEP)

There are no published Molecular Electrostatic Potential (MEP) analyses for this compound. An MEP analysis would typically identify the electrophilic and nucleophilic sites, providing insights into the molecule's reactive behavior.

Electron Localization Function (ELF) Studies

Specific Electron Localization Function (ELF) studies for this compound are not available. This analysis would be used to visualize and understand the nature of chemical bonding within the molecule.

Reduced Density Gradient (RDG) Analysis

A Reduced Density Gradient (RDG) analysis, which is used to identify and visualize non-covalent interactions, has not been reported for this compound.

Conformational Analysis and Energetic Profiles

No detailed conformational analyses or energetic profiles for this compound have been found in the literature. Such studies would involve mapping the potential energy surface of the molecule to identify its stable conformers and the energy barriers between them.

Reaction Mechanism Elucidation through Computational Modeling

There are no published studies that use computational modeling to elucidate the reaction mechanisms of this compound. This type of research would involve calculating transition states and reaction pathways to understand how the molecule participates in chemical reactions.

Structure-Property Relationship Predictions through Computational Methods

No computational studies predicting the structure-property relationships (QSPR) for this compound are available. QSPR studies are employed to correlate the chemical structure of a molecule with its physical, chemical, and biological properties.

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular modeling and docking studies are powerful computational techniques used to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the interaction. While specific studies on this compound are not extensively documented, research on analogous 1,4-oxazepane (B1358080) derivatives provides significant insights into its likely ligand-target interactions. These studies often focus on targets such as the dopamine (B1211576) D4 receptor, for which 1,4-oxazepane derivatives have shown affinity. nih.gov

The binding mode of a ligand describes its conformation and orientation within the active site of a molecular target. For 1,4-oxazepane derivatives, computational studies suggest that the oxazepane ring, being a seven-membered heterocycle, can adopt various low-energy conformations, which is a critical determinant of its binding affinity. The ethyl group at the 6-position of this compound is likely to influence the preferred conformation and its fit within a binding pocket.

Table 1: Predicted Binding Characteristics of 1,4-Oxazepane Scaffolds in Dopamine D4 Receptors

| Feature | Description | Potential Role of 6-Ethyl Group |

| Core Scaffold Orientation | The 1,4-oxazepane ring orients itself to fit within the receptor's binding cavity. | The ethyl group may introduce steric constraints, influencing the overall orientation for optimal fit. |

| Pharmacophoric Interactions | The nitrogen atom of the oxazepane ring often acts as a hydrogen bond acceptor or participates in ionic interactions. | The presence of the ethyl group could subtly alter the electronic properties of the nearby nitrogen, modulating interaction strength. |

| Conformational Flexibility | The seven-membered ring can adopt multiple conformations (e.g., chair, boat). | The ethyl substituent likely favors specific conformations of the oxazepane ring to minimize steric hindrance. |

The interaction profile details the specific non-covalent interactions between a ligand and its molecular target, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For derivatives of 1,4-oxazepane targeting the dopamine D4 receptor, the interaction profile is often characterized by a combination of these forces. nih.gov

Key interactions for this class of compounds typically involve:

Hydrogen Bonding: The nitrogen atom in the 1,4-oxazepane ring is a potential hydrogen bond acceptor.

Hydrophobic Interactions: Aromatic substituents, often present in active 1,4-oxazepane derivatives, engage in hydrophobic interactions with nonpolar residues in the binding site. The ethyl group of this compound would contribute to these hydrophobic interactions.

Steric Interactions: The size and shape of the ligand are critical for a good fit. The size of the 1,4-oxazepane ring itself appears to be an important factor for affinity. nih.gov

Table 2: Summary of Potential Molecular Interactions for this compound

| Interaction Type | Potential Interacting Residues (Example: Dopamine D4 Receptor) | Contribution of 6-Ethyl Group |

| Hydrophobic Interactions | Leucine, Valine, Phenylalanine | The ethyl group can enhance binding affinity by engaging in hydrophobic interactions with nonpolar residues. |

| Hydrogen Bonding | Serine, Threonine, Aspartic Acid | The core 1,4-oxazepane structure provides the key hydrogen bonding moieties. |

| Steric Complementarity | Shape of the binding pocket | The ethyl group contributes to the overall volume and shape of the ligand, which must be complementary to the active site. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. A 3D-QSAR analysis has been performed on a series of 2,4-disubstituted 1,4-oxazepanes as dopamine D4 receptor ligands, providing a framework for predicting the activity of related compounds like this compound. nih.gov

The study utilized the GRID/GOLPE methodology to identify key structural features that influence binding affinity. The resulting 3D-QSAR model highlighted several important regions around the ligand structure: nih.gov

Steric Fields: The model indicated that steric bulk in certain regions is favorable for activity, while in other areas it is detrimental. The size of the morpholine (B109124) or 1,4-oxazepane ring was identified as being important for affinity. nih.gov The placement of the ethyl group at the 6-position would need to be assessed within the context of these steric maps to predict its effect on activity.

Electrostatic Fields: The model also identified regions where positive or negative electrostatic potentials are favorable for high affinity. These are typically associated with the potential for hydrogen bonding or ionic interactions.

The findings from the 3D-QSAR study on 1,4-oxazepane derivatives suggest that the affinity of these compounds for the dopamine D4 receptor is influenced by the spatial arrangement of bulky and hydrophobic groups, as well as the electrostatic properties of the core heterocycle. nih.gov For this compound, the ethyl group would primarily contribute to the steric and hydrophobic properties of the molecule, and its impact on biological activity would depend on its positioning relative to the favorable and unfavorable regions identified in the QSAR model.

Table 3: Key Findings from 3D-QSAR Analysis of 1,4-Oxazepane Derivatives

| QSAR Parameter | Finding | Implication for this compound |

| Steric Bulk (Size of Heterocycle) | The size of the 1,4-oxazepane ring is important for affinity. nih.gov | The inherent size of the seven-membered ring is a baseline feature. |

| Hydrophobic Regions | Favorable hydrophobic interactions are associated with aromatic substituents. nih.gov | The ethyl group would contribute positively if it occupies a region where hydrophobicity is favored. |

| Aliphatic Amine Group | The aliphatic amine of the 1,4-oxazepane system is in a region important for affinity. nih.gov | The core structure of this compound contains this key feature. |

Chemical Reactivity and Derivatization Strategies for 6 Ethyl 1,4 Oxazepane

Functionalization of the Oxazepane Ring System

The 1,4-oxazepane (B1358080) scaffold can be functionalized at various positions, including the nitrogen atom and the carbon atoms of the ring.

N-Functionalization: The secondary amine nitrogen in the 1,4-oxazepane ring is a primary site for functionalization. It can readily undergo a variety of reactions typical of secondary amines, including:

N-Alkylation: Introduction of alkyl groups onto the nitrogen atom can be achieved using alkyl halides or other alkylating agents. This reaction is fundamental for modifying the steric and electronic properties of the molecule.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This transformation is often used to introduce a variety of functional groups and to alter the basicity of the nitrogen.

N-Arylation: The nitrogen can be arylated through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce aromatic substituents.

Reductive Amination: The nitrogen can participate in reductive amination reactions with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives with more complex side chains.

C-Functionalization: Functionalization of the carbon skeleton of the oxazepane ring is more challenging and often requires specific strategies. Methods for the synthesis of polysubstituted oxazepanes can provide access to derivatives with functional groups on the carbon atoms. For instance, intramolecular haloetherification reactions have been employed to synthesize chiral polysubstituted 1,4-oxazepanes, indicating that functional groups can be introduced at various positions on the ring during the cyclization process. acs.org While direct C-H functionalization of the saturated 1,4-oxazepane ring is not widely reported, modern synthetic methodologies could potentially be adapted for this purpose.

The following table summarizes common functionalization reactions for the 1,4-oxazepane ring system:

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide, Base | Tertiary amine |

| N-Acylation | Acyl chloride/anhydride, Base | Amide |

| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl amine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Substituted amine |

| C-Functionalization (via synthesis) | Intramolecular haloetherification | Halogenated derivatives |

Regioselective Transformations and Synthetic Conversions

Regioselectivity in the reactions of 6-Ethyl-1,4-oxazepane is a critical aspect, particularly when multiple reactive sites are present. The ethyl group at the C6 position can influence the regioselectivity of certain transformations through steric and electronic effects.

In the synthesis of substituted 1,4-oxazepanes, the regioselectivity of ring closure can be controlled by the nature of the substituents on the precursor molecule. For example, in haloetherification reactions to form polysubstituted oxazepanes, the presence of stabilizing groups on the alkene precursor can direct the cyclization to favor the formation of the seven-membered ring over a six-membered ring. acs.org This principle can be applied to the synthesis of specifically substituted this compound derivatives.

The regioselectivity of reactions on the pre-formed this compound ring will depend on the specific reaction conditions. For instance, in deprotonation-alkylation sequences, the presence of the ethyl group might influence the acidity of adjacent protons, potentially leading to regioselective alkylation at a specific carbon atom. However, there is a lack of specific studies on the regioselective transformations of this compound in the current literature. General principles of organic chemistry suggest that the steric bulk of the ethyl group could hinder reactions at the C6 position and potentially at the neighboring C5 and C7 positions, thereby directing reagents to other, more accessible sites on the ring. wikipedia.orgrsc.org

The following table outlines potential regioselective transformations and the factors that may influence their outcome:

| Transformation | Potential Regioselectivity | Influencing Factors |

| Deprotonation-Alkylation | Preferential reaction at a less sterically hindered carbon | Steric hindrance from the ethyl group, directing effects of the heteroatoms |

| Ring Opening | Cleavage of specific C-N or C-O bonds | Nature of the attacking nucleophile, activation of the heteroatoms |

| Cyclization Precursors | Formation of the 7-membered ring over other ring sizes | Electronic stabilization by substituents, reaction conditions acs.org |

Ring-Opening and Ring-Contraction Reactions

The seven-membered ring of this compound, while relatively stable, can undergo ring-opening and ring-contraction reactions under specific conditions.

Ring-Opening Reactions: The 1,4-oxazepane ring contains two potential sites for cleavage: the C-N bond and the C-O bond. Ring-opening reactions are typically facilitated by the use of strong nucleophiles or by activating the heteroatoms. For instance, in analogous systems like azetidine-fused 1,4-benzodiazepines, the four-membered ring can be opened by nucleophiles after N-methylation, which activates the ring towards nucleophilic attack. mdpi.com A similar strategy could potentially be applied to this compound, where quaternization of the nitrogen atom would make the adjacent carbon atoms more electrophilic and susceptible to attack by nucleophiles, leading to ring cleavage.

Furthermore, the ether linkage could be cleaved under harsh conditions, for example, using strong acids like hydroiodic acid, which is a classic method for cleaving ethers.

Ring-Contraction Reactions: Ring-contraction reactions of seven-membered heterocycles are less common but can be achieved through specific rearrangement pathways. While direct evidence for ring contraction of this compound is not readily available, analogous transformations in similar heterocyclic systems provide some insight. For example, base-promoted ring contraction of acs.orgnih.govoxazino[2,3-b] acs.orgnih.govoxazine derivatives to pyrrolo[1,2-b] acs.orgnih.govoxazine derivatives has been reported. mdpi.com This type of transformation often involves the formation of a bicyclic intermediate followed by cleavage of a bond in the original ring. Such a strategy, if adapted to the 1,4-oxazepane system, could potentially lead to the formation of six-membered rings like piperazines or morpholines.

The following table provides examples of potential ring-opening and ring-contraction reactions:

| Reaction Type | Reagents and Conditions | Potential Products |

| Ring Opening (N-activation) | 1. Alkylating agent (e.g., MeI) 2. Nucleophile (e.g., CN-, RS-) | Functionalized amino ethers |

| Ring Opening (Ether cleavage) | Strong acid (e.g., HI) | Functionalized amino alcohols |

| Ring Contraction (Hypothetical) | Strong base, specific substrate design | Substituted piperazines or morpholines |

Heteroatom Reactivity within the Oxazepane Core

The nitrogen and oxygen heteroatoms are the most reactive sites within the this compound core and are central to its chemical behavior.

Nitrogen Reactivity: The secondary amine nitrogen is both nucleophilic and basic. Its nucleophilicity allows for a wide range of substitution reactions as detailed in Section 5.1. The basicity of the nitrogen allows for the formation of ammonium (B1175870) salts upon treatment with acids. The lone pair of electrons on the nitrogen can also be oxidized, for example, by peroxides to form N-oxides, although this is less common for secondary amines compared to tertiary amines.

The following table summarizes the reactivity of the heteroatoms in the 1,4-oxazepane core:

| Heteroatom | Type of Reactivity | Common Reactions |

| Nitrogen | Nucleophilic, Basic | Alkylation, Acylation, Arylation, Salt formation |

| Oxygen | Lewis Basic | Protonation, Coordination to Lewis acids, Ether cleavage (harsh conditions) |

Influence of the Ethyl Substituent on Reactivity and Selectivity

The ethyl group at the C6 position of the 1,4-oxazepane ring is expected to influence the molecule's reactivity and the selectivity of its reactions through both steric and electronic effects.

Steric Effects: The ethyl group introduces steric bulk in the vicinity of the C6 position. This steric hindrance can:

Hinder Nucleophilic Attack: Reactions that involve nucleophilic attack at the C6 position or at the adjacent C5 and C7 positions may be slowed down or prevented altogether.

Direct Regioselectivity: In reactions where there is a choice between multiple reactive sites, the steric bulk of the ethyl group can direct the incoming reagent to the less hindered positions. For example, in the acylation of N6-substituted adenines, bulky substituents at the C6 position were found to direct acylation to the less sterically hindered N9 position. nih.gov A similar effect could be anticipated in reactions of this compound.

Electronic Effects: The ethyl group is an electron-donating group through induction. This electronic effect can:

Influence Basicity: The electron-donating nature of the ethyl group can slightly increase the electron density on the nitrogen atom, potentially making it a slightly stronger base compared to an unsubstituted 1,4-oxazepane.

Stabilize Adjacent Carbocations: If a reaction proceeds through a carbocationic intermediate at a neighboring carbon atom, the electron-donating ethyl group could provide some stabilization.

The following table summarizes the potential influences of the ethyl substituent:

| Effect | Influence on Reactivity and Selectivity |

| Steric Hindrance | Decreased reactivity at C6 and adjacent positions; directs reagents to less hindered sites. |

| Conformational Preference | Locks the ring into specific conformations, affecting the accessibility of reactive sites. |

| Inductive Effect (Electron-donating) | Potential slight increase in the basicity of the nitrogen atom. |

Exploration of Advanced Chemical and Material Science Applications of Oxazepane Scaffolds

Oxazepanes as Versatile Scaffolds in Molecular Design.nih.gov

The unique conformational properties of the seven-membered 1,4-oxazepane (B1358080) ring make it an attractive core structure for designing molecules with specific biological and chemical functions. rsc.org Its non-planar geometry allows for the precise spatial arrangement of substituents, which is crucial for achieving high-affinity and selective interactions with biological targets. nih.gov

Design of Ligands for Specific Molecular Recognition

The 1,4-oxazepane scaffold has been successfully employed in the design of ligands that target specific biological receptors. The nitrogen and oxygen atoms within the ring can act as hydrogen bond acceptors, while substituents at various positions can engage in other non-covalent interactions, such as hydrophobic and electrostatic interactions.

One notable area of research has been the development of ligands for dopamine (B1211576) receptors. A series of 2,4-disubstituted 1,4-oxazepanes has been synthesized and shown to have selectivity for the dopamine D(4) receptor subtype. nih.gov A 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis of these compounds revealed that the size of the 1,4-oxazepane ring is important for affinity. nih.gov The study identified key regions around the molecule's benzene (B151609) ring systems and the aliphatic amine of the oxazepane ring that are critical for binding. nih.gov

Furthermore, based on structural similarities to known anticonvulsant drugs, researchers have designed and synthesized 6-amino-1,4-oxazepane-3,5-dione derivatives. nih.gov These compounds, which incorporate a cyclic imide pharmacophore into the oxazepane structure, have demonstrated broad-spectrum anticonvulsant activity in preclinical models, highlighting the scaffold's potential in designing central nervous system agents. nih.gov

Table 1: Examples of 1,4-Oxazepane Derivatives in Ligand Design

| Derivative Class | Target | Research Finding |

|---|---|---|

| 2,4-Disubstituted 1,4-Oxazepanes | Dopamine D(4) Receptor | Ring size and substituent placement are crucial for binding affinity and selectivity. nih.gov |

| 6-Amino-1,4-oxazepane-3,5-diones | CNS (Anticonvulsant) | Hybridization of the oxazepane scaffold with a cyclic imide pharmacophore leads to broad-spectrum anticonvulsant activity. nih.gov |

Exploration in Chemical Probe Development

Chemical probes are highly selective small molecules used as tools to study the function of proteins and biological pathways. eubopen.org The development of effective chemical probes requires scaffolds that are synthetically tractable and allow for the systematic modification of their properties. The 1,4-oxazepane framework is a suitable candidate for this purpose. Its core structure can be functionalized at multiple positions, enabling the fine-tuning of potency, selectivity, and cell permeability. Although no specific chemical probe based on the 6-Ethyl-1,4-oxazepane structure is currently documented, the versatility of the parent scaffold makes it a promising starting point for future probe development campaigns.

Potential in Materials Science

The unique electronic and structural properties of nitrogen- and oxygen-containing heterocycles make them crucial components in the development of advanced materials. researchgate.net While the application of 1,4-oxazepanes in materials science is a less explored field compared to medicinal chemistry, their inherent characteristics suggest significant potential.

Precursors for Polymer Synthesis

The synthesis of complex molecules from simple, readily available starting materials is a key goal in materials science. researchgate.net The 1,4-oxazepane ring can be incorporated into larger molecular structures, serving as a monomer or a building block for polymers. For instance, methods have been developed for the synthesis of chiral 1,4-oxazepane-5-carboxylic acids using polymer-supported homoserine. rsc.orgrsc.org This approach links the oxazepane scaffold to a solid support, facilitating its modification and potential integration into polymeric chains. The resulting polymers could possess unique physical and chemical properties conferred by the heterocyclic ring, such as altered solubility, thermal stability, or chiral recognition capabilities.

Applications in Organic Electronics (e.g., Conductors, Semiconductors, Photovoltaic Cells)

Heterocyclic compounds are foundational to the field of organic electronics due to their electronic properties. researchgate.net The presence of heteroatoms like nitrogen and oxygen introduces lone pairs of electrons and alters the electronic distribution within the molecule, which can be exploited in the design of organic conductors, semiconductors, and components for photovoltaic cells. While the saturated 1,4-oxazepane ring itself is not conjugated, it can be fused with aromatic systems (e.g., benzo[f]imidazo[1,2-d] nih.govrsc.orgoxazepines) to create more complex, electronically active structures. amazonaws.com The ethyl group at the 6-position of this compound could influence the solid-state packing and morphology of such materials, which are critical factors for charge transport in organic electronic devices. This remains a speculative but promising area for future research.

Q & A

Q. What are the established synthetic routes for 6-Ethyl-1,4-oxazepane, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves cyclization of precursors such as amino alcohols or aldehydes under acidic or catalytic conditions. For example, cyclization of 6-ethyl-substituted amino alcohols with hydrochloric acid can yield the hydrochloride salt (analogous to methods for 6-methyl derivatives) . Optimization includes:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions.

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or Brønsted acids (HCl) to accelerate ring closure.

- Purification : Column chromatography with ethyl acetate and triethylamine (0.25%) improves separation of enantiomers .

- Yield tracking : Monitor via ¹H-NMR with internal standards (e.g., mesitylene) for accurate quantification .

Q. Which spectroscopic and computational techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm ring structure and substituent positions (e.g., ethyl group at C6). DEPT-135 distinguishes CH₂ and CH₃ groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₇H₁₅NO for the free base).

- X-ray crystallography : Resolves stereochemistry; for hydrochloride salts, compare with PubChem data for analogous compounds (e.g., 1,4-oxazepan-6-ylmethanol hydrochloride) .

- Computational tools : Use Gaussian or ORCA for DFT calculations to predict vibrational spectra and compare with experimental IR data .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound, and what limitations exist?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to targets like monoamine transporters (e.g., serotonin reuptake proteins). Compare results with methyl-substituted oxazepanes, which show inhibitory activity .

- MD simulations : GROMACS can assess stability of ligand-receptor complexes over 100-ns trajectories. Limitations include force field inaccuracies for heterocyclic rings.

- ADMET prediction : SwissADME estimates bioavailability; prioritize compounds with LogP <3 and topological polar surface area (TPSA) <60 Ų .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HEK-293 for receptor studies) and controls (e.g., sertraline for monoamine reuptake inhibition) .

- Batch variability analysis : Test multiple synthetic batches via HPLC to rule out impurity effects (>98% purity required).

- Meta-analysis : Apply PRISMA guidelines to compare literature data, focusing on studies with disclosed raw data and statistical significance (p<0.05) .

Q. How does enantiomeric purity impact the biological activity of this compound, and how can it be controlled?

- Methodological Answer :

- Chiral resolution : Use chiral stationary phases (e.g., Chiralpak IA) with hexane:isopropanol (90:10) to separate enantiomers. Confirm purity via optical rotation and circular dichroism .

- Biological testing : Compare (R)- and (S)-enantiomers in vitro (e.g., IC₅₀ values for kinase inhibition). For example, (S)-enantiomers of similar oxazepanes show 10-fold higher activity .

- Crystallization control : Seed reactions with enantiopure crystals to direct asymmetric synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.